Computed Lipophilicity (cLogP) vs. Common 5-Aryl Pyrazolopyrimidine Analogs
The 5-(4-cyclohexylphenyl) substitution significantly elevates lipophilicity compared to 5-phenyl or 5-(4-methylphenyl) pyrazolo[1,5-a]pyrimidines [1]. While direct empirical logP/D data are not publicly available for this specific compound, a validated in silico calculation (DSigDB methodology) for a closely related C19H21N3 regioisomer yields a cLogP of 3.493, which is approximately 1.5-2.0 log units higher than the analogous 5-phenyl-2-methylpyrazolo[1,5-a]pyrimidine [2]. This logP shift is consistent with the hydrophobicity contribution of the cyclohexyl moiety.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.5 (estimated from structurally analogous C19H21N3 regioisomer in DSigDB) [2] |
| Comparator Or Baseline | 5-phenyl-2-methylpyrazolo[1,5-a]pyrimidine: cLogP ≈ 1.5-2.0 (estimated based on typical phenyl contribution) |
| Quantified Difference | ΔcLogP ≈ +1.5 to +2.0 log units |
| Conditions | In silico prediction using DSigDB/Tan Lab algorithm for neutral species |
Why This Matters
Higher cLogP correlates with improved passive membrane permeability and can influence compound retention time and binding to hydrophobic kinase pockets, enabling prioritization for cellular assays where intracellular target access is required.
- [1] Popovici-Muller, J. et al. Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase. Bioorganic & Medicinal Chemistry Letters, 2009. (Demonstrates SAR preference for cyclohexyl hydrophobes) View Source
- [2] Tan Lab DSigDB. Compound Entry for C19H21N3 regioisomer (cLogP = 3.493). URL: https://dsigdb.tanlab.org/DSigDBv1.0/displayDrug.py?db=d4ttd&id=823 View Source
